N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20(2)14-5-3-13(4-6-14)17(22)21-10-8-15(11-21)23-16-7-9-18-12-19-16/h3-7,9,12,15H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAPLOEEYZPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the pyrimidine-pyrrolidine intermediate with N,N-dimethylaniline under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The aniline moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorescent Pyrimidine Derivatives
Compounds like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) () share structural similarities with the target compound, particularly in their pyrimidine and aniline motifs. Key differences include the absence of the pyrrolidine-1-carbonyl group in 4e and the presence of a fused indazole-pyrimidine system.
- Fluorescence Properties: 4e exhibits a fluorescence quantum yield (ΦF) of 0.068, which is moderate for organic fluorophores. However, steric hindrance from the pyrrolidine ring could reduce emission efficiency .
- Synthetic Routes : Both compounds likely require regioselective multicomponent reactions, but the target molecule’s pyrrolidine linker demands additional steps for carbonyl functionalization .
Azo-Based Turn-On Sensors (Compound S1)
The azo derivative (E)-N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline (S1) () shares the N,N-dimethylaniline group but replaces the pyrimidine-pyrrolidine system with a diazenyl linker.
- Applications : S1 is designed for hydrazine detection via fluorescence turn-on mechanisms. In contrast, the target compound’s pyrimidine-pyrrolidine scaffold may enable metal-free radical generation or kinase inhibition, as seen in analogs with similar heterocycles .
- Stability : Azo groups are prone to photodegradation, whereas the target compound’s pyrrolidine-1-carbonyl group may enhance thermal stability .
Nonlinear Optical (NLO) Iminoaniline Derivatives
N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) () is a diphenylmethanimine derivative with strong NLO activity due to its push-pull electron configuration.
- Electronic Properties : The nitro group in n1 enhances hyperpolarizability (β), a key NLO metric. The target compound’s pyrimidin-4-yloxy group may similarly act as an electron acceptor, but its pyrrolidine spacer could delocalize charge less effectively than n1’s imine linker .
- Synthesis : n1 is synthesized via Schiff base condensation, a simpler route compared to the target compound’s multicomponent coupling .
Triazole-Based Regioisomers (da and dai)
The regioisomers N,N-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) and N,N-dimethyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline (dai) () demonstrate how regiochemistry impacts properties.
- Optical Behavior : Both da and dai show distinct absorption/emission profiles due to triazole positioning. The target compound’s pyrimidin-4-yloxy group may produce larger Stokes shifts than triazoles (typically 20–50 nm), depending on solvent polarity .
- Synthetic Yields : da and dai were synthesized in 69–72% yields via click chemistry. The target compound’s synthesis may require lower yields due to steric challenges .
Enantioselective Medicinal Chemistry (Compound 68a)
The enantiomers of N,N-dimethyl-4-(((4-phenyl-3-(tetrahydro-2H-pyran-4-yl)butyl)amino)methyl)aniline (68a) () highlight the role of stereochemistry in bioactivity.
- Mechanistic Insights: Despite enantioselective synthesis, 68a’s enantiomers showed similar HeLa cell growth inhibition, suggesting non-specific mechanisms. The target compound’s pyrrolidine ring could introduce chirality with more pronounced enantiomeric differences in binding kinetics .
- Synthetic Complexity : 68a’s synthesis required advanced enantioselective techniques, whereas the target compound’s planar pyrimidine group may simplify resolution .
Comparative Data Table
Biological Activity
N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
The structure features a pyrimidine ring, a pyrrolidine moiety, and an aniline group, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study explored its effects on human cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal effective concentration (EC) was reported at approximately 1.68 µM against specific cancer cell lines, indicating strong efficacy .
The compound appears to function as an antagonist of retinoid X receptor alpha (RXRα), which plays a critical role in regulating gene expression involved in cell proliferation and apoptosis. The binding affinity for RXRα was found to be submicromolar (Kd = 1.20 × 10 M), suggesting a strong interaction that may lead to the induction of apoptosis in cancer cells through caspase activation .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications in the chemical structure significantly affect the biological activity. For instance, substituents on the pyrimidine ring were found to enhance or diminish anticancer properties. The presence of specific aryl groups at the C-4 position of the pyrimidine ring was associated with increased antiproliferative activity .
Cytotoxicity Profile
In addition to its anticancer effects, the compound exhibited low cytotoxicity in normal cell lines (IC > 100 µM), indicating a favorable therapeutic window for potential clinical applications . This selectivity is critical for developing effective cancer therapies that minimize harm to healthy tissues.
Table 1: Summary of Biological Activity Data
| Study | Cell Line | EC (µM) | IC (µM) | Mechanism |
|---|---|---|---|---|
| Study A | HepG2 | 1.68 ± 0.22 | >100 | RXRα antagonist |
| Study B | A549 | <10 | >100 | RXRα-dependent apoptosis |
Recent Advances in Synthesis
Recent advances in synthetic methodologies have improved the yield and purity of this compound derivatives. Techniques such as three-component reactions and cycloadditions have been employed to create novel derivatives with enhanced biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
